molecular formula C12H16ClNO3 B7889763 (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride

(2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride

Cat. No.: B7889763
M. Wt: 257.71 g/mol
InChI Key: HLYJVHNPBQAKCW-DHXVBOOMSA-N
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Description

(2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are commonly found in many biologically active molecules and are known for their versatility in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylmethoxy group and the carboxylic acid functionality. One common method involves the use of chiral starting materials to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of catalysts to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. For example, the pyrrolidine ring can interact with the active site of an enzyme, while the phenylmethoxy group can enhance binding through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride apart from these similar compounds is its specific stereochemistry and the presence of the phenylmethoxy group.

Properties

IUPAC Name

(2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJVHNPBQAKCW-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C[NH2+]C1C(=O)O)OCC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[NH2+][C@@H]1C(=O)O)OCC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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